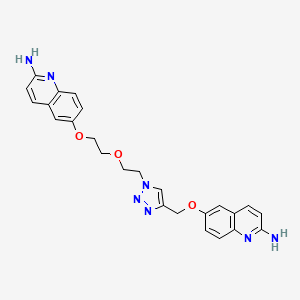
Nox2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nox2-IN-2 is a compound known for its inhibitory effects on NADPH oxidase 2 (NOX2), an enzyme complex responsible for producing reactive oxygen species (ROS). NOX2 plays a crucial role in various biological processes, including immune response and inflammation. The inhibition of NOX2 by this compound has significant implications for treating diseases associated with oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nox2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Nox2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Nox2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of NOX2 in oxidative stress and redox biology.
Biology: Investigated for its effects on cellular signaling pathways and immune response.
Medicine: Explored as a potential therapeutic agent for diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and chronic inflammation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting NOX2
Mechanism of Action
Nox2-IN-2 exerts its effects by inhibiting the activity of NOX2, thereby reducing the production of ROS. The compound targets specific subunits of the NOX2 enzyme complex, preventing their interaction and subsequent activation. This inhibition disrupts the electron transfer process required for ROS generation, leading to decreased oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Setanaxib (GKT137831): Another NOX2 inhibitor with similar therapeutic potential.
VAS2870: A small molecule inhibitor targeting NOX2.
GLX7013114: Selectively inhibits NOX4 but has some overlap in function with NOX2 inhibitors.
Uniqueness of Nox2-IN-2
This compound is unique due to its specific targeting of NOX2 subunits and its potent inhibitory effects. Unlike some other inhibitors, this compound has shown high efficacy in reducing NOX2-derived ROS production in various cell types, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H25N7O3 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
6-[2-[2-[4-[(2-aminoquinolin-6-yl)oxymethyl]triazol-1-yl]ethoxy]ethoxy]quinolin-2-amine |
InChI |
InChI=1S/C25H25N7O3/c26-24-7-1-17-13-20(3-5-22(17)28-24)34-12-11-33-10-9-32-15-19(30-31-32)16-35-21-4-6-23-18(14-21)2-8-25(27)29-23/h1-8,13-15H,9-12,16H2,(H2,26,28)(H2,27,29) |
InChI Key |
KSINOUZCQBUXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1OCCOCCN3C=C(N=N3)COC4=CC5=C(C=C4)N=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


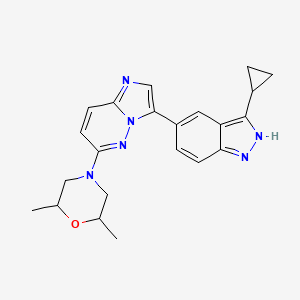
![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
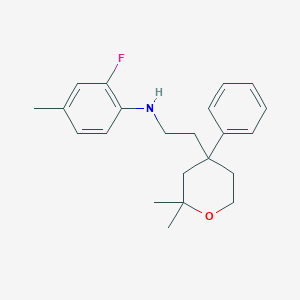
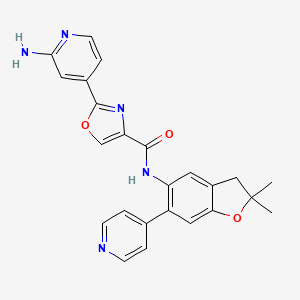
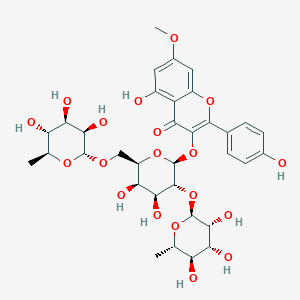
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
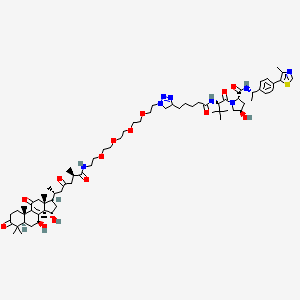
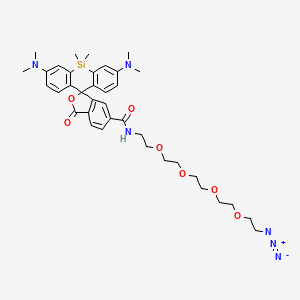
![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
